molecular formula C9H6N2O3 B088190 7-Nitroindole-3-carboxyaldehyde CAS No. 10553-14-7

7-Nitroindole-3-carboxyaldehyde

Cat. No. B088190
CAS RN: 10553-14-7
M. Wt: 190.16 g/mol
InChI Key: ADGKBVRTGVODMM-UHFFFAOYSA-N
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Description

7-Nitroindole-3-carboxyaldehyde is a chemical compound with the molecular formula C9H6N2O3 . It has sparked interest in various fields of research due to its unique physical and chemical properties.


Chemical Reactions Analysis

The reactivity of 3-nitroindoles with electron-rich species has been studied. Exploiting the electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .

Scientific Research Applications

Photolysis and Photorelease Efficiency

Research has shown that 1-acyl-7-nitroindolines, compounds related to 7-Nitroindole-3-carboxyaldehyde, are effective in the photorelease of carboxylic acids, particularly neuroactive amino acids. A study highlighted the role of substituents in enhancing photolysis efficiency. For example, a 4-methoxy substitution improved the efficiency significantly, indicating potential applications in neurochemistry and photochemistry (Papageorgiou & Corrie, 2000).

Neurobiology and Biological Experimentation

Another aspect of 7-Nitroindole-3-carboxyaldehyde's utility is in neurobiology. Specifically, derivatives like 1-acyl-7-nitroindolines have been used for the rapid photorelease of neuroactive amino acids such as L-glutamate, which are crucial in neuronal studies. This rapid release is effective in activating neuronal glutamate ion channels, suggesting a role in neuroscientific research and experimentation (Papageorgiou, Ogden, & Corrie, 2004).

Mechanistic Studies in Photorelease

Further studies have delved into the mechanisms of carboxylic acid photorelease from related compounds in solutions of varying water content. These findings provide a deeper understanding of the photoreactive properties of 7-Nitroindole derivatives, which is essential for their application in chemical and biological contexts (Morrison, Wan, Corrie, & Papageorgiou, 2002).

Synthesis and Structural Studies

Additionally, the synthesis of various derivatives, including 7-nitroindole nucleosides, has been explored. These compounds serve as photochemical precursors in the generation of important chemical lesions in DNA, indicating potential applications in biochemistry and molecular biology (Kotera et al., 2000).

properties

IUPAC Name

7-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGKBVRTGVODMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376211
Record name 7-Nitroindole-3-carboxyaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroindole-3-carboxyaldehyde

CAS RN

10553-14-7
Record name 7-Nitro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10553-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitroindole-3-carboxyaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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